4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Description
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a piperidine-derived compound with a carboximidamide functional group. Its structure features a hydroxypiperidine moiety linked via a methylene bridge to a benzocarboximidamide core, with two hydrochloride counterions enhancing solubility.
Properties
IUPAC Name |
4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-13(15)11-3-1-10(2-4-11)9-16-7-5-12(17)6-8-16;;/h1-4,12,17H,5-9H2,(H3,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQWLPICCWSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride, also known by its CAS number 1269152-02-4, is a chemical compound that has garnered attention in pharmacological research due to its significant biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H21Cl2N3O |
| Molecular Weight | 306.23 g/mol |
| Purity | ~95% |
| IUPAC Name | 4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide dihydrochloride |
| CAS Number | 1269152-02-4 |
Structural Characteristics
The compound features a piperidine ring with a hydroxyl group and a carboximidamide moiety, which contributes to its reactivity and biological interactions. The presence of these functional groups allows for various nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.
NMDA Receptor Antagonism
Research indicates that this compound exhibits selective antagonism at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is crucial for synaptic plasticity and memory function, making it a candidate for therapeutic interventions in neurological disorders such as Alzheimer's disease and schizophrenia.
Antihyperglycemic Effects
In addition to its neuropharmacological properties, derivatives of this compound have shown potential antihyperglycemic effects. This suggests possible applications in diabetes management by modulating glucose metabolism.
Case Studies and Research Findings
-
Study on NMDA Receptor Modulation :
- A study demonstrated that this compound significantly inhibits NR2B-mediated currents in neuronal cultures, indicating its potential role in modulating excitatory neurotransmission.
- The findings suggest that targeting NR2B may lead to new treatments for cognitive impairments associated with neurodegenerative diseases.
-
Antihyperglycemic Activity :
- Another investigation into the compound's derivatives revealed a marked reduction in blood glucose levels in diabetic animal models, supporting its use as an adjunct therapy for diabetes.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Methylpiperazin-1-yl)benzene-1-carboximidamide | C13H20N4O | Exhibits distinct binding properties at serotonin receptors. |
| 4-(Hydroxypiperidine)benzene-1-carboxylic acid | C12H15NO3 | Lacks the carboximidamide functionality, limiting its pharmacological applications. |
| N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)methyl)benzene-1-carboximidamide | C13H19N3O | Hydroxyl group enhances solubility but alters receptor interaction profiles compared to 4-hydroxypiperidine derivatives. |
This comparative analysis highlights how variations in functional groups can significantly influence biological activities and therapeutic potentials.
Scientific Research Applications
NMDA Receptor Antagonism
Research indicates that this compound acts as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is crucial for synaptic plasticity and memory function, making it a candidate for therapeutic interventions in neurological disorders such as Alzheimer's disease and schizophrenia.
Antihyperglycemic Effects
In addition to its neuropharmacological properties, derivatives of this compound have shown potential antihyperglycemic effects. This suggests possible applications in diabetes management by modulating glucose metabolism.
Synthesis Pathways
The synthesis of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride typically involves several steps, including:
- Formation of the piperidine ring : Starting from appropriate precursors to construct the piperidine structure.
- Introduction of the hydroxyl group : This can be achieved through hydroxylation reactions.
- Carboximidamide formation : The final step involves the introduction of the carboximidamide moiety through nucleophilic substitution reactions.
These synthetic routes allow for further derivatization, enhancing its pharmacological profile.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Neuropharmacological Studies : Investigations into its NMDA receptor antagonism have shown promise for treating cognitive deficits associated with neurodegenerative diseases.
- Metabolic Studies : Research has indicated that derivatives may improve insulin sensitivity and glucose uptake in cellular models, suggesting potential applications in diabetes therapy.
These findings underscore the importance of further exploring this compound's therapeutic applications through rigorous clinical trials and experimental studies.
Comparison with Similar Compounds
Research Implications and Gaps
- Further in vitro studies are warranted.
- Synthetic Utility : The discontinued status of the target compound highlights the need for alternative routes to hydroxypiperidine derivatives, possibly via reductive amination or hydroxylation of piperidine precursors .
Preparation Methods
Piperidine Ring Construction and Hydroxylation
- The piperidine ring with a hydroxyl group at the 4-position can be synthesized starting from 4-piperidone derivatives.
- Hydroxylation is commonly achieved by selective reduction or oxidation steps, ensuring the hydroxyl group is introduced without affecting other functional groups.
- Alternative methods include nucleophilic substitution on piperidine intermediates with hydroxyl-containing reagents.
Salt Formation and Purification
- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
- Purification is typically achieved by recrystallization or chromatography to reach a purity of approximately 95%.
- The dihydrochloride form enhances the compound’s stability and facilitates handling.
Representative Synthesis Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Piperidone + hydroxylation reagents | Synthesis of 4-hydroxypiperidine intermediate | 70-80 |
| 2 | Benzyl chloride derivative + base | Formation of N-benzyl-4-hydroxypiperidine via nucleophilic substitution | 75-85 |
| 3 | Benzene-1-carboximidamide precursor + coupling agents | Introduction of carboximidamide group at para position | 65-75 |
| 4 | HCl treatment | Formation of dihydrochloride salt | Quantitative |
Note: Yields are approximate and depend on reaction scale and conditions.
Alternative and Scalable Routes
- Literature reports alternative methods for preparing piperidine derivatives with improved yields and scalability, such as reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel catalyst, followed by deprotection and salt formation. This method offers shorter reaction times and high yields, suitable for large-scale manufacturing.
- The use of tert-butyl esters as intermediates in related piperidine carboxylic acid derivatives has been shown to enhance yields and facilitate conversion to free acids, which may be adapted for the synthesis of related carboximidamide compounds.
- Sonogashira coupling followed by catalytic hydrogenation and nucleophilic substitution has been employed for related hydroxypiperidine derivatives, offering precise control over linker length and substitution patterns.
Research Findings and Analytical Data
- The compound’s molecular formula is C13H21Cl2N3O, with a molecular weight of 306.23 g/mol.
- Purity achieved through these synthetic methods is typically around 95%, suitable for research applications.
- Structural characterization is confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
- The synthetic intermediates and final compound exhibit reactivity consistent with the presence of hydroxyl, piperidine, and carboximidamide functional groups, allowing further chemical modifications if needed.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Advantages | Limitations |
|---|---|---|---|
| Piperidine ring synthesis | Starting from 4-piperidone, hydroxylation or reductive amination | Well-established, high yield | Requires careful control of stereochemistry |
| Benzyl linker formation | Nucleophilic substitution with benzyl halides | Straightforward, versatile | Possible side reactions with other nucleophiles |
| Carboximidamide introduction | Amidination of nitrile or ester precursors | Efficient amidine formation | Sensitive to reaction conditions |
| Salt formation | Treatment with HCl to form dihydrochloride | Improves stability and solubility | Requires careful purification |
| Scalable process | Reductive amination with Raney-Ni catalyst | Suitable for industrial scale, high yield | Catalyst handling and cost considerations |
Q & A
Basic: What are the recommended analytical techniques for characterizing the structural integrity of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride?
Methodological Answer:
To confirm the compound’s structure and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For elucidating the piperidine ring substitution pattern and benzamidine moiety. H-NMR and C-NMR are critical for identifying hydrogen and carbon environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, distinguishing between the free base and dihydrochloride salt forms .
- Elemental Analysis : To validate stoichiometry (e.g., chlorine content in the hydrochloride salt) .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .
Advanced: How can researchers optimize synthetic routes for this compound to address low yield in amidation or salt formation steps?
Methodological Answer:
Common challenges include incomplete coupling during amidation or instability during HCl salt formation. Strategies include:
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilicity in amidation steps .
- Catalyst Screening : Test coupling agents like HATU or EDCI for efficiency improvements .
- Salt Formation Control : Introduce HCl gas slowly in anhydrous ethanol to prevent over-acidification and degradation .
- In Silico Modeling : Tools like density functional theory (DFT) can predict reactive intermediates and guide condition adjustments .
Basic: What biochemical pathways are likely targeted by this compound, based on structural analogs?
Methodological Answer:
Piperidine derivatives often modulate:
- G-Protein-Coupled Receptors (GPCRs) : The hydroxypiperidine group may interact with histamine or serotonin receptors due to structural similarity to known ligands .
- Enzyme Inhibition : The benzamidine moiety could act as a trypsin-like protease inhibitor, common in anticoagulant research .
- Ion Channels : Hydrophobic aromatic regions may influence potassium or calcium channels .
Note: Validate via competitive binding assays or enzyme activity tests using recombinant proteins .
Advanced: How should researchers design stability studies to evaluate degradation under varying pH and temperature?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability testing (40–60°C) can predict shelf life .
- Key Metrics : Quantify degradation products (e.g., hydrolyzed amides or oxidized piperidine) and calculate half-life (t₁/₂) .
- Environmental Controls : Ensure inert atmospheres (N₂) to isolate oxidative vs. hydrolytic pathways .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Reactivity Prediction :
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms for oxidation or substitution reactions .
- Software Integration : Combine computational results with robotic high-throughput screening to prioritize experimental conditions .
Advanced: How to resolve contradictions in bioactivity data across cell-based vs. in vivo models?
Methodological Answer:
- Hypothesis-Driven Testing :
- Pharmacokinetic (PK) Analysis : Measure bioavailability and blood-brain barrier penetration to explain efficacy gaps .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma vs. cell media .
- Model Alignment : Compare cell lines (e.g., HEK293 vs. primary neurons) for receptor expression levels via qPCR .
- Dose-Response Curves : Ensure equivalent molar concentrations across models to eliminate scaling artifacts .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for persistent irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
